N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide
Description
N'-(2H-1,3-Benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a heterocyclic compound featuring a benzodioxol moiety linked via an ethanediamide bridge to a 3-phenyl-1,2,4-oxadiazole-methyl group.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-17(18(24)20-12-6-7-13-14(8-12)26-10-25-13)19-9-15-21-16(22-27-15)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHYSVIAEKSCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and oxadiazole intermediates. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. For instance, the benzo[d][1,3]dioxole moiety can be introduced using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to microtubules, disrupting their function and ultimately leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QOD)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares the ethanediamide linker and benzodioxol group with the target compound. However, QOD replaces the oxadiazole moiety with a tetrahydroquinoline system. This structural difference impacts:
- Bioactivity : QOD exhibits falcipain-2 inhibition (antimalarial activity), while the oxadiazole group in the target compound may confer distinct selectivity toward other enzymes or receptors .
Thiadiazole-Benzamide Derivatives
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () feature thiadiazole and benzamide groups. Key differences include:
- Core Heterocycle : Thiadiazoles are less polar than oxadiazoles, which may reduce aqueous solubility but improve membrane permeability.
- Synthetic Yields : Thiadiazole derivatives are synthesized in ~70–80% yields via condensation reactions , comparable to methods likely used for the target compound.
Oxadiazole-Acrylamide Derivatives (ST-1426)
N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid (ST-1426) shares the 3-phenyl-1,2,4-oxadiazole motif but replaces the benzodioxol-ethanediamide system with an acrylamide-phenoxy group.
- Functional Groups : The ethanediamide linker in the target compound may offer stronger hydrogen-bonding capacity than the acrylamide group, influencing target affinity.
- Applications : ST-1426 is explored in kinase inhibition, suggesting the target compound’s oxadiazole moiety could similarly modulate enzyme activity .
Benzodioxol-Containing Amines
Compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine () highlight the role of the benzodioxol group.
- Pharmacokinetics : Amine derivatives may exhibit faster metabolic clearance compared to the amide-based target compound.
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : The oxadiazole group’s electron-withdrawing nature may enhance binding to electron-rich enzyme active sites, as seen in ST-1426’s kinase interactions .
- Synthetic Accessibility : Ethanediamide-linked compounds require multi-step syntheses but achieve moderate yields (70–80%) comparable to thiadiazole derivatives .
- Biological Potential: Structural parallels to QOD suggest antiparasitic applications, while oxadiazole-acrylamide analogs indicate anticancer utility .
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and comparative data from recent studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzodioxole moiety linked to an oxadiazole derivative through an ethanediamide chain. Its chemical formula is , and it exhibits properties typical of both aromatic and heterocyclic compounds.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines .
- Induction of Apoptosis : Flow cytometry assays revealed that related compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement .
- Antimicrobial Activity : The presence of the oxadiazole moiety has been associated with antimicrobial properties. Compounds with similar structures have shown activity against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound compared to other known agents:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N'-(2H-1,3-benzodioxol-5-yl)-N-[...] | MCF-7 | 0.65 | Apoptosis induction |
| Doxorubicin | MCF-7 | 0.25 | DNA intercalation |
| N'-(2H-benzodioxol)-N-[...] | U-937 | 2.41 | Apoptosis induction |
Antimicrobial Activity
Table 2 presents antimicrobial efficacy data against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| N'-(2H-benzodioxol)-N-[...] | Clostridium difficile | 0.003 | Inhibitory |
| N'-(2H-benzodioxol)-N-[...] | Neisseria gonorrhoeae | 0.03 | Inhibitory |
| Vancomycin | Clostridium difficile | 0.25 | Reference |
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity in Leukemia Models : A study demonstrated that compounds similar to N'-(2H-benzodioxol)-N-[...] exhibited potent cytotoxicity against leukemia cell lines with mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Research indicated that oxadiazole derivatives significantly outperformed traditional antibiotics against certain resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Q & A
Q. Which computational methods effectively predict metabolic pathways and potential toxicity liabilities?
Q. How can regioselective modification of the benzodioxole ring be achieved without destabilizing the oxadiazole core?
- Methodology : Use directed ortho-metalation with LDA (lithium diisopropylamide) to install substituents at the C4 position. Protect the oxadiazole ring with a trimethylsilyl group during reactions .
Q. What strategies validate hypothesized binding modes between this compound and its putative protein targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
